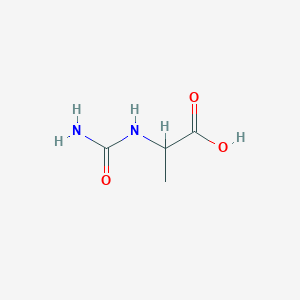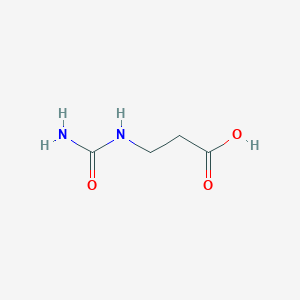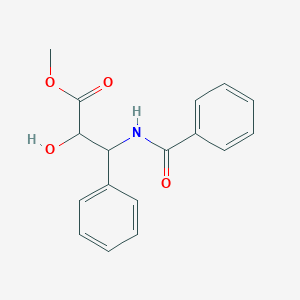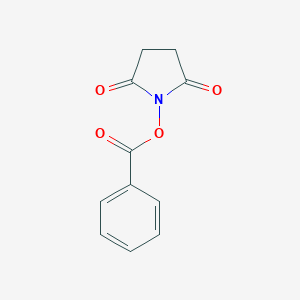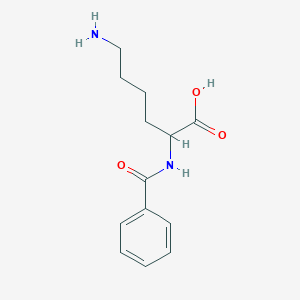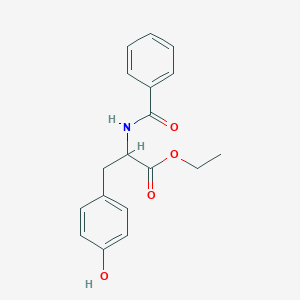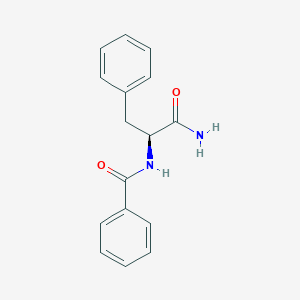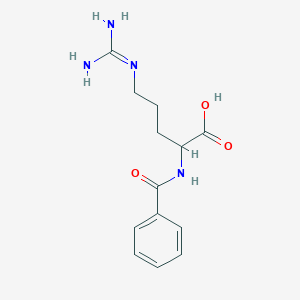
N-α-苯甲酰基-L-精氨酸
描述
N-alpha-Benzoyl-L-arginine is an N-acyl-L-arginine that is L-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group . It is a N-acyl-L-arginine and a member of benzamides . It is functionally related to a benzoic acid .
Synthesis Analysis
N-alpha-Benzoyl-L-arginine has been used as a substrate in the study of trypsin-digested peptides of proteins commonly found in cow’s milk . The efficiency of the obtained microreactor was evaluated by measuring the activity of trypsin using N-α-benzoyl-arginine ethyl ester (BAEE) .Molecular Structure Analysis
N-alpha-Benzoyl-L-arginine is a compound with the molecular formula C13H18N4O3 . A structural and spectroscopic characterization of N (α)-benzoyl-L-argininate ethyl ester chloride (BAEEH (+)·Cl (-)), an important amino acid derivative and an adequate PEAs’ model compound, has been reported .Chemical Reactions Analysis
N-alpha-Benzoyl-L-arginine is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . Hydrolysis of DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .Physical And Chemical Properties Analysis
N-alpha-Benzoyl-L-arginine has a molecular weight of 278.31 g/mol . It is an enantiomer of a N-benzoyl-D-arginine .科学研究应用
Use as a Substrate for Trypsin and Other Proteolytic Enzymes
- Scientific Field: Biochemistry
- Application Summary: N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride is used as a substrate for trypsin and other proteolytic enzymes . It is used in enzymatic assays to measure the activity of these enzymes .
- Methods of Application: The compound is typically dissolved in a suitable solvent (such as DMSO or acetone:water (1:1)) at a concentration of around 50 mg/mL . It is then added to a solution containing the enzyme under investigation. The enzyme cleaves the compound, resulting in a color change that can be measured spectrophotometrically .
- Results/Outcomes: The rate of color change is proportional to the activity of the enzyme. This allows researchers to quantify the activity of trypsin and other proteolytic enzymes .
Use as an Enzyme Inhibitor
- Scientific Field: Pharmacology
- Application Summary: N-alpha-Benzoyl-DL-arginine 4-nitroanilide monohydrochloride has shown promise as an enzyme inhibitor . This could have potential applications in drug development and therapeutic use .
- Methods of Application: The exact methods of application would depend on the specific context of the research. Typically, the compound would be added to a biological system (such as a cell culture or a biochemical assay) and its effects on enzyme activity would be measured .
- Results/Outcomes: The outcomes of such research could potentially lead to the development of new drugs or therapies .
Use as a Chromogenic Substrate
- Scientific Field: Biochemistry
- Application Summary: N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride is used as a chromogenic substrate . It is used in enzymatic assays to measure the activity of these enzymes .
- Methods of Application: The compound is typically dissolved in a suitable solvent (such as DMSO or acetone:water (1:1)) at a concentration of around 50 mg/mL . It is then added to a solution containing the enzyme under investigation. The enzyme cleaves the compound, resulting in a color change that can be measured spectrophotometrically .
- Results/Outcomes: The rate of color change is proportional to the activity of the enzyme. This allows researchers to quantify the activity of trypsin and other proteolytic enzymes .
Use as a Chromogenic Substrate
- Scientific Field: Biochemistry
- Application Summary: N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride is used as a chromogenic substrate . It is used in enzymatic assays to measure the activity of these enzymes .
- Methods of Application: The compound is typically dissolved in a suitable solvent (such as DMSO or acetone:water (1:1)) at a concentration of around 50 mg/mL . It is then added to a solution containing the enzyme under investigation. The enzyme cleaves the compound, resulting in a color change that can be measured spectrophotometrically .
- Results/Outcomes: The rate of color change is proportional to the activity of the enzyme. This allows researchers to quantify the activity of trypsin and other proteolytic enzymes .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315997 | |
| Record name | Benzoyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Benzoyl-L-arginine | |
CAS RN |
154-92-7 | |
| Record name | Benzoyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-α-benzoyl-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




